6-Chloro-5-Fluorobenzotriazole
Overview
Description
6-Chloro-5-Fluorobenzotriazole is a chemical compound with the molecular formula C6H3ClFN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-Fluorobenzotriazole consists of a benzotriazole core with chlorine and fluorine substituents . The exact structural details, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis
6-Chloro-5-Fluorobenzotriazole has a molecular weight of 171.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photovoltaic Application
- Scientific Field : Polymer Chemistry
- Application Summary : 6-Chloro-5-Fluorobenzotriazole is used in the synthesis of regioregular low bandgap copolymers for photovoltaic applications .
- Methods of Application : The compound is used in the preparation of polymers. The polymers’ molecular weights are measured by GPC method on Waters 515-2410 with polystyrenes as standard and chloroform as an eluent .
Drug Delivery Systems
- Scientific Field : Nanotechnology and Medicine
- Application Summary : Fullerenes, including those doped with Si and Al, have been studied for their potential as drug delivery vehicles for 6-chloro-3-hydroxy-2-pyrazinecarboxamide .
- Methods of Application : The interaction mechanisms between C60, Si- or Al-doped C60, and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated using quantum mechanical calculations .
- Results or Outcomes : The calculated binding energies suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties .
Pharmaceutical and Chemical Industries
- Scientific Field : Pharmaceutical and Chemical Industries
- Application Summary : The synthesis and characterization results of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a compound related to 6-Chloro-5-Fluorobenzotriazole, show that the compound has extensive research value and application potential in the pharmaceutical and chemical industries .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results or Outcomes : The specific results or outcomes were not detailed in the search results .
properties
IUPAC Name |
5-chloro-6-fluoro-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCUTSZEKZIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423352 | |
Record name | 6-Chloro-5-Fluorobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-Fluorobenzotriazole | |
CAS RN |
99803-85-7 | |
Record name | 6-Chloro-5-Fluorobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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